TD-802

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H61ClN10O6 |

|---|---|

Molecular Weight |

957.6 g/mol |

IUPAC Name |

N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide |

InChI |

InChI=1S/C52H61ClN10O6/c1-50(2)48(51(3,4)49(50)69-38-11-7-34(31-54)40(53)28-38)56-44(65)32-5-8-35(9-6-32)60-23-25-61(26-24-60)37-29-52(30-37)17-21-62(22-18-52)46(67)33-15-19-59(20-16-33)36-10-12-41-39(27-36)47(68)63(58-57-41)42-13-14-43(64)55-45(42)66/h5-12,27-28,33,37,42,48-49H,13-26,29-30H2,1-4H3,(H,56,65)(H,55,64,66) |

InChI Key |

DWMRQCSGBKQGKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)C5CC6(C5)CCN(CC6)C(=O)C7CCN(CC7)C8=CC9=C(C=C8)N=NN(C9=O)C1CCC(=O)NC1=O)C |

Origin of Product |

United States |

Foundational & Exploratory

TD-802: A Cereblon-Mediated Androgen Receptor Degrader for Prostate Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TD-802 is a potent and selective androgen receptor (AR) Proteolysis Targeting Chimera (PROTAC) degrader that leverages the E3 ubiquitin ligase cereblon (CRBN) to induce the degradation of the AR protein. Developed for the potential treatment of metastatic castration-resistant prostate cancer (mCRPC), this compound represents a promising therapeutic strategy to overcome resistance to conventional AR antagonists. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the AR and a distinct ligand that recruits the E3 ubiquitin ligase cereblon. By simultaneously engaging both the AR and cereblon, this compound facilitates the formation of a ternary complex. This proximity induces the ubiquitination of the AR by the E3 ligase complex, marking it for subsequent degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the AR, potentially leading to a more profound and sustained inhibition of AR signaling compared to traditional occupancy-based inhibitors. A key component of this compound is the novel cereblon binder, TD-106, which distinguishes it from many other CRBN-recruiting PROTACs that utilize thalidomide or its analogs.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and pharmacokinetic properties of this compound.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (50% Degradation Concentration) | LNCaP | 12.5 nM | [1] |

| Dₘₐₓ (Maximum Degradation) | LNCaP | 93% | [1] |

| Table 1: In Vitro Degradation Efficacy of this compound in LNCaP Prostate Cancer Cells. |

| Parameter | Value | Reference |

| Microsomal Stability | Good | [1][3] |

| In Vivo Pharmacokinetics | Favorable | [1] |

| Table 2: Pharmacokinetic Profile of this compound. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-mediated AR degradation and a typical experimental workflow for its evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Western Blot for Androgen Receptor Degradation

This protocol is for assessing the in vitro degradation of the androgen receptor in LNCaP cells following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture LNCaP human prostate cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours) to determine dose-dependent degradation. For time-course experiments, treat cells with a fixed concentration of this compound and harvest at different time points.

2. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the Androgen Receptor (e.g., rabbit anti-AR antibody, dilution 1:1000) overnight at 4°C. A loading control antibody such as anti-GAPDH or anti-β-actin (e.g., mouse anti-GAPDH, dilution 1:5000) should also be used.[4]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, dilution 1:2000-1:5000) for 1 hour at room temperature.[4]

-

Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the AR band intensity to the loading control.

-

Calculate the percentage of AR degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.

In Vivo Xenograft Model for Antitumor Efficacy

This protocol describes the evaluation of this compound's antitumor activity in a subcutaneous LNCaP xenograft mouse model.

1. Animal Model:

-

Use male immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old.

-

Maintain the animals under specific pathogen-free conditions.

2. Cell Implantation:

-

Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject approximately 5 x 10⁶ LNCaP cells into the flank of each mouse.[5]

3. Tumor Growth and Treatment:

-

Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound intraperitoneally (i.p.) at a specified dose and schedule (e.g., daily or every other day).[1] The vehicle control group should receive the same volume of the vehicle used to dissolve this compound.

4. Monitoring and Endpoint:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowed size.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry to confirm AR degradation in vivo).

5. Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.

Conclusion

This compound demonstrates potent and robust degradation of the androgen receptor through a cereblon-mediated mechanism. Its favorable in vitro and in vivo profiles make it a compelling candidate for further development as a therapeutic agent for castration-resistant prostate cancer. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel AR degraders.

References

- 1. Design and characterization of cereblon-mediated androgen receptor proteolysis-targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A narrative review of proteolytic targeting chimeras (PROTACs): future perspective for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

TD-802: A Cereblon-Mediated PROTAC for Androgen Receptor Degradation in Prostate Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

TD-802, also known as compound 33c, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR). By hijacking the ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for prostate cancer, a disease heavily reliant on AR signaling. This document provides an in-depth technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization. The information presented is intended to guide researchers and drug development professionals in the evaluation and potential application of this AR degrader.

Introduction to this compound and Androgen Receptor Signaling

The androgen receptor is a crucial driver of prostate cancer cell growth and survival.[1] Therapies targeting AR signaling are a cornerstone of prostate cancer treatment. However, resistance often emerges through mechanisms such as AR overexpression, mutation, or the expression of constitutively active splice variants like AR-V7.[2] PROTACs represent a novel therapeutic modality that, instead of merely inhibiting the target protein, leads to its complete degradation.[1][3]

This compound is a heterobifunctional molecule that consists of a ligand that binds to the androgen receptor and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][4][5] This dual binding brings the AR in close proximity to the E3 ligase, leading to the ubiquitination of AR and its subsequent degradation by the proteasome.[3][6] This event-driven pharmacology offers a potential advantage over traditional occupancy-driven inhibitors.[6]

Mechanism of Action of this compound

The mechanism of this compound-mediated degradation of the androgen receptor is a multi-step process within the cell, leveraging the endogenous ubiquitin-proteasome pathway.

References

- 1. Design and characterization of cereblon-mediated androgen receptor proteolysis-targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Preclinical Profile of TD-802: A Novel Androgen Receptor-Targeting PROTAC for Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TD-802 is a novel, potent, and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver of prostate cancer growth and progression. Preclinical studies have demonstrated that this compound, a Cereblon (CRBN)-based AR degrader, effectively reduces AR protein levels in prostate cancer cells, leading to significant anti-tumor activity in both in vitro and in vivo models. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, quantitative efficacy, pharmacokinetic properties, and detailed experimental protocols to support further research and development.

Core Mechanism of Action

This compound operates through the ubiquitin-proteasome system to selectively target and eliminate the AR protein. As a heterobifunctional molecule, this compound simultaneously binds to the Androgen Receptor and the E3 ubiquitin ligase Cereblon (CRBN). This binding event forms a ternary complex, which facilitates the ubiquitination of the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in AR-driven signaling pathways that are critical for prostate cancer cell survival and proliferation.

Caption: Mechanism of action for this compound, a PROTAC that induces AR degradation.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo experiments. The key findings are summarized below for comparative analysis.

Table 1: In Vitro Efficacy of this compound in LNCaP Prostate Cancer Cells

| Parameter | Value | Cell Line |

| DC₅₀ (50% Degradation Concentration) | 12.5 nM | LNCaP |

| Dₘₐₓ (Maximum Degradation) | >93% | LNCaP |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Species | Administration |

| Microsomal Stability (30 min) | 96% remaining | Mouse | N/A |

| Tumor Growth Inhibition | Effective | Mouse | N/A |

Note: Specific quantitative values for in vivo tumor growth inhibition and detailed pharmacokinetic parameters such as Cₘₐₓ, T₁/₂, and AUC were not publicly available in the reviewed literature. The original study by Takwale et al. states that this compound "effectively inhibited tumor growth in an in vivo xenograft study" and displayed "good liver microsomal stability and in vivo pharmacokinetic properties."

Experimental Protocols

Detailed methodologies for the key experiments are provided to allow for replication and further investigation.

In Vitro Androgen Receptor Degradation Assay

Objective: To determine the concentration-dependent AR degradation by this compound in a prostate cancer cell line.

Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).

Protocol:

-

Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. The following day, the cells are treated with increasing concentrations of this compound (or vehicle control, DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

Western Blotting:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for the Androgen Receptor. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Following primary antibody incubation, the membrane is washed with TBST and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the AR bands is quantified using densitometry software and normalized to the loading control. The percentage of AR degradation is calculated relative to the vehicle-treated control. The DC₅₀ value is determined by plotting the percentage of degradation against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a prostate cancer xenograft mouse model.

Animal Model: Male immunodeficient mice (e.g., SCID or nude mice).

Protocol:

-

Cell Preparation and Implantation: LNCaP cells are harvested, washed, and resuspended in a mixture of PBS and Matrigel (1:1 ratio). A specific number of cells (e.g., 1-5 x 10⁶) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., 2-3 times per week) using calipers. The tumor volume is calculated using the formula: (Length x Width²)/2.

-

Treatment Initiation: Once the tumors reach a predetermined average volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group via a specified route (e.g., oral gavage or intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle control.

-

Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised, and AR protein levels can be analyzed by Western blotting or immunohistochemistry to confirm target engagement in vivo.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental processes are provided below.

Caption: Androgen Receptor signaling and the intervention point of this compound.

Caption: Workflow for the preclinical evaluation of this compound in prostate cancer.

Conclusion

The preclinical data for this compound strongly support its development as a potential therapeutic for prostate cancer. Its potent and efficient degradation of the Androgen Receptor in prostate cancer cells, coupled with demonstrated anti-tumor activity in vivo, establishes this compound as a promising candidate for further clinical investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective treatments for patients with prostate cancer.

In-Depth Technical Guide: TD-802 E3 Ligase Recruitment Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for TD-802, a potent and selective Androgen Receptor (AR) degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) designed for the treatment of metastatic castration-resistant prostate cancer. This document details the core mechanism of this compound, focusing on its recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent proteasomal degradation. Included are key performance data, detailed experimental protocols for the characterization of such molecules, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of this compound

This compound is a heterobifunctional molecule that simultaneously binds to the Androgen Receptor and the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. This binding induces the formation of a ternary complex, bringing the AR in close proximity to the CRBN E3 ligase machinery[2]. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the AR, leading to its polyubiquitination. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome[2][3]. This compound was developed utilizing the TD-106 scaffold as the CRBN-binding ligand[1].

Chemical Structure of this compound

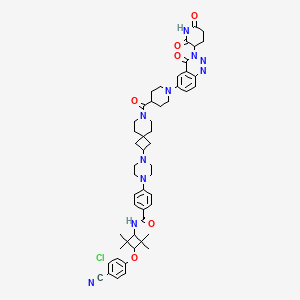

The chemical structure of this compound is generated from its SMILES (Simplified Molecular Input Line Entry System) representation.

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line | Reference |

| DC50 | 12.5 nM | LNCaP | [1][2] |

| Dmax | 93% | LNCaP | [2] |

Note: As of the latest literature review, specific binary binding affinities (Kd) for this compound to the Androgen Receptor and Cereblon, as well as the ternary complex cooperativity factor (α), have not been publicly disclosed.

Signaling Pathway

The following diagram illustrates the signaling pathway of this compound-mediated Androgen Receptor degradation.

Caption: this compound mediated AR degradation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of PROTACs like this compound.

Cellular Androgen Receptor Degradation Assay (Western Blot)

This protocol is for determining the dose-dependent degradation of the Androgen Receptor in a cellular context.

Experimental Workflow:

Caption: Western Blot workflow for AR degradation.

Materials:

-

LNCaP cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

5% non-fat dry milk in TBST

-

Primary antibody: anti-Androgen Receptor

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed LNCaP cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).

-

Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of AR degradation relative to the vehicle control.

In Vitro Ternary Complex Formation Assay (TR-FRET)

This protocol is to quantify the formation of the this compound:AR:CRBN ternary complex.

Experimental Workflow:

Caption: TR-FRET workflow for ternary complex formation.

Materials:

-

Recombinant His-tagged Androgen Receptor

-

Recombinant GST-tagged Cereblon/DDB1 complex

-

This compound

-

Anti-His-Tb (donor) and Anti-GST-d2 (acceptor) antibodies

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Assembly: In a 384-well plate, add the recombinant AR, CRBN/DDB1 complex, and this compound at various concentrations.

-

Antibody Addition: Add the anti-His-Tb and anti-GST-d2 antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

-

Measurement: Read the time-resolved fluorescence at the donor and acceptor emission wavelengths using a compatible plate reader.

-

Analysis: Calculate the TR-FRET ratio and plot it against the concentration of this compound to determine the concentration at which maximal ternary complex formation occurs.

In Vitro Ubiquitination Assay

This protocol is to directly assess the ubiquitination of the Androgen Receptor mediated by this compound.

Experimental Workflow:

Caption: In vitro ubiquitination assay workflow.

Materials:

-

Recombinant Ubiquitin Activating Enzyme (E1)

-

Recombinant Ubiquitin Conjugating Enzyme (E2, e.g., UBE2D2)

-

Recombinant CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex

-

Recombinant Androgen Receptor

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer

-

SDS-PAGE gels and Western Blot reagents

-

Anti-AR and anti-Ubiquitin antibodies

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRBN E3 ligase complex, AR, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

PROTAC Addition: Add this compound at various concentrations to the reaction tubes. Include a no-PROTAC control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blot: Perform Western blotting as described in section 4.1.

-

Detection: Probe the membrane with anti-AR and anti-Ubiquitin antibodies to visualize the polyubiquitination of AR, which will appear as a high molecular weight smear.

Conclusion

This compound represents a promising therapeutic agent for metastatic castration-resistant prostate cancer by effectively hijacking the CRBN E3 ligase to induce the degradation of the Androgen Receptor. The data and protocols presented in this guide provide a comprehensive framework for understanding and evaluating the mechanism of action of this compound and other similar PROTAC molecules. Further investigation into the binary binding affinities and ternary complex cooperativity will provide a more complete quantitative picture of its mode of action and facilitate the design of next-generation AR degraders.

References

- 1. Design and characterization of cereblon-mediated androgen receptor proteolysis-targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling TD-802: A Technical Deep Dive into a Novel Androgen Receptor PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core science behind TD-802, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). AR is a critical driver in the progression of prostate cancer, and its targeted degradation represents a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC). This compound has demonstrated significant preclinical efficacy in inducing the degradation of AR, offering a potential new avenue for therapeutic intervention.

Core Technology: The PROTAC Mechanism of this compound

This compound operates through the PROTAC mechanism, a novel therapeutic modality that hijacks the cell's own protein disposal system to eliminate disease-causing proteins.[1][2][3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein.

This compound is a heterobifunctional molecule, meaning it has two distinct active ends connected by a chemical linker.[1][2] One end of this compound binds to the Androgen Receptor, the protein of interest (POI). The other end binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][5][6][7][8] This dual binding brings the AR and CRBN into close proximity, forming a ternary complex.[5][6]

Once this complex is formed, the E3 ligase tags the AR with ubiquitin molecules, a process known as ubiquitination. This polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the tagged AR.[2] After the AR is destroyed, this compound is released and can act catalytically to degrade multiple AR proteins.[1][2]

The unique design of this compound incorporates a tetramethylcyclobutane-based AR antagonist as the warhead for binding to AR and a novel TD-106 scaffold as the CRBN binding moiety.[1][7]

Quantitative Performance Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Degradation Efficacy of this compound

| Cell Line | DC50 (nM) | Maximum Degradation (Dmax) (%) | Reference |

| LNCaP | 12.5 | 93% | [7][8][9] |

| LNCaP | ~80 | Not Specified | [5] |

DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Table 2: Pharmacokinetic Properties of this compound

| Property | Observation | Reference |

| Microsomal Stability | Good | [1][7] |

| Oral Absorption | Poor | [1][2] |

| In Vivo Efficacy | Effectively inhibited tumor growth in a xenograft model | [7][8][9] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow used to assess its efficacy.

References

- 1. annualreviews.org [annualreviews.org]

- 2. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 3. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. PROTAC technology for prostate cancer treatment – ScienceOpen [scienceopen.com]

- 6. PROTAC technology for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and characterization of cereblon-mediated androgen receptor proteolysis-targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

TD-802: A Technical Guide to Target Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity and specificity of TD-802, a preclinical proteolysis-targeting chimera (PROTAC) designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This compound leverages the body's own protein disposal system to selectively eliminate the Androgen Receptor (AR), a key driver of prostate cancer growth.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule, meaning it has two distinct active ends connected by a chemical linker.[1][2][3] One end, a tetramethylcyclobutane-based antagonist, serves as the "warhead" that specifically binds to the Androgen Receptor.[1][2] The other end incorporates a TD-106 scaffold, which acts as a "hook" to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][4][5]

By simultaneously binding to both the AR and CRBN, this compound forms a ternary complex that brings the E3 ligase into close proximity with the AR.[2][3] This proximity allows the E3 ligase to tag the AR with ubiquitin molecules, marking it for destruction by the proteasome, the cell's protein degradation machinery.[6][7][8] This process of induced degradation effectively removes the AR protein from cancer cells, thereby inhibiting the signaling pathways that drive tumor growth.[2][7] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple AR proteins.[1]

Quantitative Efficacy and Pharmacokinetics

This compound has demonstrated potent and efficient degradation of the Androgen Receptor in preclinical studies. The following table summarizes key quantitative data for this compound's activity in the LNCaP human prostate cancer cell line and its pharmacokinetic properties in mice.

| Parameter | Value | Cell Line / Species | Reference |

| DC50 (Half-maximal Degradation Concentration) | 12.5 nM | LNCaP | [2][4][5][9][10] |

| Dmax (Maximum Degradation) | 93% | LNCaP | [2][4][5][9] |

| Microsomal Stability (% remaining after 30 min) | 96% | Mouse Liver Microsomes | [9] |

| Half-life (t1/2) | > 4 hours | Mouse | [2][9] |

| Oral Bioavailability | Poor | N/A | [1][6][8] |

Target Selectivity

While comprehensive data on the broad off-target profile of this compound is not publicly available, its design is intended to confer high selectivity for the Androgen Receptor. The "warhead" component is based on a specific AR antagonist, which is expected to have low affinity for other receptors. The specificity of PROTACs is generally high due to the requirement of forming a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

Experimental Protocols

The following are generalized methodologies based on the available literature for the key experiments used to characterize this compound.

Androgen Receptor Degradation Assay (in LNCaP cells)

-

Cell Culture: LNCaP cells are cultured in appropriate media supplemented with fetal bovine serum.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the Androgen Receptor. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified, and the level of AR protein is normalized to the loading control. The DC50 and Dmax values are calculated from the dose-response curve.

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

-

Animal Model: Immunocompromised mice (e.g., SCID mice) are used.

-

Tumor Implantation: VCaP human prostate cancer cells are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and the mice are then randomized into treatment and control groups.

-

Dosing: this compound is administered to the treatment group via an appropriate route (e.g., intravenous or intraperitoneal injection) at a specified dose and schedule.[2][9] The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blot to confirm AR degradation).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.

Summary and Future Directions

This compound is a potent and selective preclinical PROTAC that effectively induces the degradation of the Androgen Receptor. Its high efficacy in prostate cancer cell lines and in vivo models establishes it as a promising therapeutic candidate for mCRPC.[2][4][11][12] While it exhibits good microsomal stability and a long half-life in mice, its poor oral bioavailability remains a challenge to be addressed in future drug development efforts.[1][6][8] Further studies are required to fully characterize its off-target profile and confirm its selectivity against a broader range of proteins.

References

- 1. annualreviews.org [annualreviews.org]

- 2. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC technology for prostate cancer treatment – ScienceOpen [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and characterization of cereblon-mediated androgen receptor proteolysis-targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. frontiersin.org [frontiersin.org]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of TD-802: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of TD-802, a potent and selective androgen receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader. This compound is under investigation for its therapeutic potential in metastatic castration-resistant prostate cancer (mCRPC). This document outlines the core mechanism of action, presents key quantitative data from various in vitro assays, and provides detailed experimental protocols for the characterization of this compound's activity.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to hijack the body's own ubiquitin-proteasome system to induce the degradation of the androgen receptor. It consists of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By forming a ternary complex between the AR and CRBN, this compound facilitates the ubiquitination of the AR, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple AR proteins, leading to a profound and sustained suppression of AR signaling in cancer cells.[1][2][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of novel multifunctional ligands targeting GABA transporters, butyrylcholinesterase, β-secretase, and amyloid β aggregation as potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on TD-802 and its CRBN-Mediated Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning TD-802, a Proteolysis Targeting Chimera (PROTAC), and its mechanism of action involving the Cereblon (CRBN) E3 ubiquitin ligase. This compound is designed to induce the degradation of the Androgen Receptor (AR), a key driver in prostate cancer, by co-opting the CRBN E3 ligase machinery. This document details the quantitative data, experimental protocols, and underlying biological pathways associated with this compound's function.

Introduction to this compound and the PROTAC Mechanism

This compound is a heterobifunctional molecule, also known as a PROTAC, that targets the Androgen Receptor for degradation.[1][2][3] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein from the cell.[2] this compound achieves this by simultaneously binding to the Androgen Receptor and the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the AR, marking it for degradation by the proteasome.[2]

The CRBN component of this compound is derived from a novel CRBN binder, TD-106, rather than traditional immunomodulatory drugs (IMiDs) like thalidomide or pomalidomide.[3][4] This guide will explore the binding and degradation dynamics of this system.

Quantitative Data on this compound Activity

The efficacy of this compound as an AR degrader has been quantified through various in vitro studies. The key metrics are the half-maximal degradation concentration (DC50) and the maximum degradation level (Emax).

| Compound | Target Protein | Cell Line | DC50 (nM) | Emax (%) | Reference |

| This compound | Androgen Receptor (AR) | LNCaP | 12.5 | 93 | [3][5] |

Signaling and Mechanistic Pathways

The mechanism of action of this compound involves the hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The following diagram illustrates the key steps in this process.

Caption: this compound forms a ternary complex with AR and the CRBN E3 ligase, leading to AR ubiquitination and degradation.

Experimental Protocols

The characterization of this compound and its interaction with CRBN and AR involves several key experimental techniques.

Cell Viability and Proliferation Assays

These assays are crucial for determining the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

-

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Plate prostate cancer cells (e.g., LNCaP) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired time period (e.g., 72 hours).

-

Reagent Addition: Equilibrate the plate and its contents to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in an amount equal to the volume of cell culture medium in the well.

-

Signal Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.

-

Western Blotting for Protein Degradation

Western blotting is used to directly measure the reduction in the target protein levels following treatment with the degrader.

-

Protocol: AR Degradation Analysis

-

Cell Culture and Treatment: Culture LNCaP cells and treat with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against AR overnight at 4°C. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels. Quantify band intensity to determine the extent of AR degradation and calculate DC50 values.

-

In Vivo Xenograft Studies

To assess the anti-tumor efficacy of this compound in a living organism, xenograft models are employed.

-

Protocol: LNCaP Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., SCID mice).

-

Tumor Implantation: Subcutaneously inject LNCaP cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined schedule and dose.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition to evaluate the efficacy of this compound.

-

Experimental and Logical Workflows

The development and characterization of a PROTAC like this compound follows a logical progression from initial design to in vivo validation.

Caption: A typical workflow for the development and validation of a PROTAC such as this compound.

Conclusion

This compound represents a targeted protein degradation approach for the treatment of prostate cancer. By utilizing a novel CRBN ligand, it effectively hijacks the CRBN E3 ligase complex to induce the degradation of the Androgen Receptor. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding of this compound's mechanism and a framework for the evaluation of similar CRBN-mediated PROTACs. Further research will continue to elucidate the nuances of its in vivo activity and potential for clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. njbio.com [njbio.com]

- 3. Design and characterization of cereblon-mediated androgen receptor proteolysis-targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|2760703-21-5|COA [dcchemicals.com]

Methodological & Application

Application Notes and Protocols for TD-802 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-802 (also known as compound 33c) is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2] As a bifunctional molecule, this compound recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes this compound a valuable tool for studying the consequences of AR pathway inhibition and a potential therapeutic agent for androgen-dependent pathologies, particularly metastatic castration-resistant prostate cancer.[1][2] These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in inducing Androgen Receptor degradation.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (50% Degradation Concentration) | LNCaP (Prostate Cancer) | 12.5 nM | [1] |

| Dₘₐₓ (Maximum Degradation) | LNCaP (Prostate Cancer) | 93% | [1] |

Signaling Pathway

This compound operates through a mechanism of induced protein degradation. It physically links the Androgen Receptor (AR) to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of AR. This targeted degradation effectively ablates AR signaling, which is a key driver in prostate cancer.

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Culture and Treatment

A foundational aspect of studying this compound involves appropriate cell culture and treatment conditions.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Sterile cell culture plates (6-well, 96-well)

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Culture prostate cancer cells in complete medium in a humidified incubator at 37°C with 5% CO₂.

-

Seed cells into appropriate culture plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and resume growth overnight.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Proceed with downstream assays such as cell viability, apoptosis, or protein expression analysis.

Caption: Experimental workflow for cell treatment.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Following treatment with this compound, add 10 µL of MTT solution to each well of the 96-well plate.[3][4]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Treated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Harvest both adherent and floating cells from the culture plates.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[5] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Caption: Workflow for the Annexin V apoptosis assay.

Western Blotting for Androgen Receptor Degradation

This protocol confirms the degradation of the Androgen Receptor protein following treatment with this compound.

Materials:

-

Treated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Androgen Receptor (AR)

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6][7]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

Troubleshooting

-

Low this compound Activity: Ensure the compound is properly dissolved and stored. Verify the cell line's sensitivity to AR degradation. Optimize treatment duration and concentration.

-

High Background in Western Blots: Increase the number and duration of wash steps. Optimize the blocking buffer and antibody concentrations.

-

Inconsistent Flow Cytometry Results: Ensure single-cell suspension. Use appropriate compensation controls for spectral overlap between FITC and PI. Analyze samples promptly after staining.

For research use only. Not for use in diagnostic procedures.

References

- 1. Design and characterization of cereblon-mediated androgen receptor proteolysis-targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for TD-802 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-802 is a potent and selective Androgen Receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader. It is a heterobifunctional molecule that induces the degradation of the AR protein through the ubiquitin-proteasome system. By simultaneously binding to the AR and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of the AR, offering a promising therapeutic strategy for androgen-dependent pathologies, particularly metastatic castration-resistant prostate cancer (mCRPC). Preclinical studies have demonstrated that this compound exhibits significant antitumor efficacy in in-vivo models.

Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal machinery. One end of the molecule binds to the Androgen Receptor, while the other end recruits a component of the E3 ubiquitin ligase complex. This proximity induces the transfer of ubiquitin molecules to the AR, marking it for degradation by the proteasome. The degradation of the AR disrupts downstream signaling pathways that are crucial for the growth and survival of prostate cancer cells.

Signaling Pathway of this compound

Application Notes and Protocols for TD-802 In Vivo Studies

Introduction

TD-802 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3] As a heterobifunctional molecule, this compound links the AR to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism of action makes this compound a promising therapeutic candidate for the treatment of metastatic castration-resistant prostate cancer (mCRPC), where AR signaling remains a key driver of tumor growth.[1][4][5] Preclinical studies have demonstrated that this compound possesses good liver microsomal stability, favorable in vivo pharmacokinetic properties, and effectively inhibits tumor growth in xenograft models.[1][6]

These application notes provide a comprehensive overview of the dosage and administration of this compound for in vivo research, along with detailed protocols for efficacy studies in prostate cancer xenograft models.

Mechanism of Action: this compound Signaling Pathway

This compound operates by hijacking the cell's natural protein disposal system. One end of the molecule binds to the Androgen Receptor, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the AR protein, marking it for degradation by the proteasome. The degradation of AR disrupts downstream signaling pathways that promote tumor cell proliferation and survival.

Caption: Mechanism of this compound as an AR PROTAC degrader.

Quantitative Data Summary

The following table summarizes a representative dosage and administration schedule for this compound in a prostate cancer xenograft model, based on preclinical data for potent AR PROTACs.[1][6] Researchers should perform dose-response studies to determine the optimal dosage for their specific model and experimental conditions.

| Parameter | Details |

| Compound | This compound |

| Animal Model | Male SCID or nude mice (6-8 weeks old) |

| Tumor Model | LNCaP or VCaP human prostate cancer xenograft |

| Dosage | 50 mg/kg |

| Administration Route | Intraperitoneal (i.p.) injection |

| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |

| Dosing Frequency | Once daily (QD) |

| Treatment Duration | 21-28 days, or until tumor burden endpoints |

| Maximum Tolerated Dose | To be determined by specific toxicology studies |

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study

This protocol describes a typical xenograft study to evaluate the antitumor efficacy of this compound.

1. Cell Culture:

- Culture LNCaP or VCaP cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a humidified atmosphere of 5% CO₂.

- Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10⁷ cells/mL.

2. Tumor Implantation:

- Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the right flank of each male SCID mouse.

- Monitor tumor growth regularly using a digital caliper. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

3. Animal Grouping and Treatment:

- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound 50 mg/kg).

- Prepare the this compound formulation daily. Dissolve this compound in the vehicle solution.

- Administer the formulation to the mice via intraperitoneal injection according to the dosing schedule (e.g., once daily). The injection volume is typically 10 mL/kg.

- Administer an equivalent volume of the vehicle solution to the control group.

4. Monitoring and Endpoint:

- Measure tumor volumes and body weights 2-3 times per week.

- Monitor the animals for any signs of toxicity or adverse effects.

- The study endpoint may be a predetermined tumor volume (e.g., 2000 mm³), a specific study duration, or evidence of significant morbidity.

- At the end of the study, euthanize the animals and excise the tumors for downstream analysis (e.g., Western blot for AR levels, immunohistochemistry).

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical in vivo efficacy study of this compound.

Caption: Experimental workflow for a this compound in vivo xenograft study.

Disclaimer

This document is intended for research purposes only. The provided protocols and data are representative examples and should be adapted and optimized by the end-user for their specific experimental context. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

- 1. Design and characterization of cereblon-mediated androgen receptor proteolysis-targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. A narrative review of proteolytic targeting chimeras (PROTACs): future perspective for prostate cancer therapy - Chen - Translational Andrology and Urology [tau.amegroups.org]

- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Detecting Androgen Receptor Degradation by TD-802 using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial driver in the progression of prostate cancer. Traditional therapies often involve androgen deprivation or the use of AR antagonists. However, resistance mechanisms, such as AR mutations and overexpression, can limit the efficacy of these treatments. A promising alternative strategy is the targeted degradation of the AR protein. TD-802 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor.[1] This molecule functions by simultaneously binding to the AR and an E3 ubiquitin ligase, specifically Cereblon (CRBN), thereby leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of the Androgen Receptor in response to treatment with this compound.

Principle of this compound Action

This compound is a heterobifunctional molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate the AR protein.[1] One arm of this compound binds to the AR, while the other arm recruits the E3 ubiquitin ligase Cereblon. This proximity induces the transfer of ubiquitin molecules to the AR, marking it for recognition and degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple AR proteins.

Quantitative Data Summary

This compound has been shown to be a potent degrader of the Androgen Receptor in prostate cancer cell lines. The following table summarizes the available quantitative data for this compound's activity in LNCaP human prostate cancer cells.

| Parameter | Value | Cell Line | Reference |

| DC50 | 12.5 nM | LNCaP | [1] |

| Dmax | 93% | LNCaP | [1] |

DC50 : The concentration of this compound required to degrade 50% of the target protein. Dmax : The maximum percentage of target protein degradation achieved.

Experimental Protocols

This section provides a detailed protocol for a Western blot experiment to assess the degradation of the Androgen Receptor in LNCaP cells treated with this compound.

Materials and Reagents

-

Cell Line: LNCaP (human prostate carcinoma) cells

-

PROTAC: this compound

-

Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS): pH 7.4

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4X)

-

SDS-PAGE Gels: 4-12% Bis-Tris gels

-

Running Buffer: MOPS or MES SDS Running Buffer

-

Transfer Buffer: NuPAGE Transfer Buffer or equivalent

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm pore size)

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-Androgen Receptor antibody

-

Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent Substrate (ECL)

-

Imaging System: Chemiluminescence imager

Experimental Procedure

1. Cell Culture and Treatment: a. Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. b. Seed the LNCaP cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. c. Prepare a stock solution of this compound in DMSO. d. On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., a dose-response curve from 0.1 nM to 1000 nM, including a DMSO vehicle control). e. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. f. Incubate the cells for the desired treatment duration (e.g., 24 hours for a dose-response experiment, or a time-course from 0 to 48 hours at a fixed concentration).

2. Cell Lysis: a. After treatment, place the 6-well plates on ice. b. Aspirate the medium and wash the cells once with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well. d. Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysates on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. g. Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Based on the protein concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (typically 20-30 µg per lane).

4. Sample Preparation for SDS-PAGE: a. In a new microcentrifuge tube, mix the calculated volume of protein lysate with 4X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Briefly centrifuge the samples to collect the contents at the bottom of the tube.

5. SDS-PAGE and Protein Transfer: a. Load the prepared samples into the wells of a 4-12% Bis-Tris SDS-PAGE gel. Include a protein molecular weight marker in one lane. b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting: a. After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against the Androgen Receptor (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10-15 minutes each with TBST.

7. Detection and Analysis: a. Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system. d. After imaging for AR, the membrane can be stripped and re-probed for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes. e. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the AR band intensity to the corresponding loading control band intensity for each sample. The percentage of AR degradation can be calculated relative to the vehicle-treated control.

Visualizations

Signaling Pathway of this compound Mediated AR Degradation

Caption: Mechanism of this compound induced AR degradation.

Experimental Workflow for Western Blot Analysis

Caption: Western blot workflow for AR degradation analysis.

References

Application Notes and Protocols for TD-802 in Castration-Resistant Prostate Cancer Cell Lines

For Research Use Only.

Introduction

TD-802 is a potent and selective Androgen Receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader designed for the research of metastatic castration-resistant prostate cancer (CRPC).[1][2] As a heterobifunctional molecule, this compound facilitates the recruitment of the E3 ubiquitin ligase cereblon (CRBN) to the Androgen Receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This mechanism of action offers a promising strategy to overcome resistance to conventional AR antagonists. These application notes provide detailed protocols for the use of this compound in relevant CRPC cell lines, including LNCaP and VCaP.

Mechanism of Action of this compound

This compound operates through the ubiquitin-proteasome system to induce the degradation of the Androgen Receptor. The molecule consists of a ligand that binds to the AR and another ligand that recruits the CRBN E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination of the AR, marking it for degradation by the 26S proteasome. This degradation of the AR protein disrupts downstream signaling pathways that are crucial for the growth and survival of prostate cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in castration-resistant prostate cancer cell lines.

Table 1: Potency of this compound in LNCaP Cells

| Parameter | Value | Cell Line | Reference |

| DC₅₀ (AR Degradation) | 12.5 nM | LNCaP | [4] |

| Dₘₐₓ (AR Degradation) | 93% | LNCaP | [4] |

| CC₅₀ (Cell Viability) | 98 nM | LNCaP |

Note: DC₅₀ is the concentration resulting in 50% degradation of the target protein. Dₘₐₓ is the maximum observed degradation. CC₅₀ is the concentration resulting in 50% reduction in cell viability.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in CRPC cell lines.

References

- 1. Design and characterization of cereblon-mediated androgen receptor proteolysis-targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Anti-Androgen Receptor Therapies in Prostate Cancer: A Brief Update and Perspective [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodology for In Vitro Efficacy Assessment of TD-802, a Novel STAT3 Inhibitor

For Research Use Only

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, and differentiation.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous cancers, contributing to tumor progression and drug resistance, making it a prime therapeutic target.[1][2] TD-802 is a novel small molecule inhibitor designed to target the STAT3 signaling pathway. These application notes provide a comprehensive set of protocols to assess the in vitro efficacy of this compound by evaluating its effects on cell viability, apoptosis, and STAT3 pathway modulation.

Signaling Pathway of STAT3 Activation and Inhibition by this compound

The Janus kinase (JAK)-STAT pathway is a critical signaling cascade initiated by cytokines and growth factors.[3] Upon ligand binding, receptor-associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. JAKs then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene transcription, which promotes cell proliferation and survival.[3][4] this compound is hypothesized to inhibit this pathway, leading to the suppression of tumor cell growth.

References

Application Notes and Protocols for TD-802 Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-802 is a potent and selective androgen receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader.[1] It has demonstrated promising anti-tumor efficacy in preclinical models of metastatic castration-resistant prostate cancer.[1][2] Understanding the pharmacokinetic (PK) profile of this compound is critical for its continued development and for optimizing its therapeutic window. These application notes provide a comprehensive overview of the experimental design for preclinical and clinical pharmacokinetic studies of this compound. The protocols outlined below are designed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are essential for successful drug development.[3][4][5][6]

Preclinical Pharmacokinetic Studies

Preclinical PK studies are fundamental to characterizing how a drug candidate is handled by a living organism.[7][8][9] These studies provide essential data to guide dose selection for efficacy and toxicology studies, and to predict human pharmacokinetics.[10][11] For this compound, a thorough in vitro and in vivo preclinical PK evaluation is recommended.

In Vitro ADME Assays

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for early-stage drug development to predict a compound's behavior in vivo.[3][4][5][6] These assays help in identifying potential liabilities of a drug candidate early in the discovery process.[4][5]

2.1.1. Solubility and Permeability

-

Aqueous Solubility: The solubility of this compound should be determined in physiological buffers (e.g., pH 5.0, 6.5, and 7.4) to mimic the conditions of the gastrointestinal tract and systemic circulation.

-

Caco-2 Permeability: The Caco-2 cell monolayer assay is used to predict intestinal drug absorption.[3] The apparent permeability coefficient (Papp) of this compound will be determined in both apical to basolateral (A-B) and basolateral to apical (B-A) directions to assess its potential for oral absorption and to identify if it is a substrate for efflux transporters.[3]

2.1.2. Metabolic Stability

-

Liver Microsomal Stability: This assay assesses the intrinsic clearance of this compound by incubating it with liver microsomes from different species (e.g., mouse, rat, dog, human).[2][3] The rate of disappearance of the parent compound is monitored over time to determine its half-life and intrinsic clearance.[3]

-